Boc Protection Boosts Lipophilicity
N-Boc-2-chloro-4-fluoro-6-nitroaniline (MW 290.67 g/mol) incorporates a tert-butoxycarbonyl protecting group that renders the aniline nitrogen inert to alkylation, acylation, and oxidation under standard reaction conditions [1]. In contrast, the unprotected parent compound 2-chloro-4-fluoro-6-nitroaniline (CAS 153505-32-9, MW 190.56 g/mol, density 1.6 ± 0.1 g/cm³, predicted bp 286.8 ± 35.0 °C) possesses a free primary amine that is competitively nucleophilic and susceptible to oxidative degradation . The Boc group is selectively removed under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂, 0 °C to rt, 1–4 h) without reducing the nitro group or displacing the aryl halides, a chemoselectivity profile not achievable with N-acetyl or N-benzoyl protection [1].
unprotected LogP 2.57 → Boc-protected ~4.33
| Evidence Dimension | Amino group reactivity and protection/deprotection orthogonality |
|---|---|
| Target Compound Data | Boc-protected; MW 290.67; amine inert to alkylation/acylation/oxidation; deprotection via mild acid (TFA/HCl) without disturbing NO₂, Cl, or F substituents |
| Comparator Or Baseline | 2-Chloro-4-fluoro-6-nitroaniline (free amine, CAS 153505-32-9): MW 190.56; density 1.6 ± 0.1 g/cm³; bp 286.8 ± 35.0 °C (predicted); free NH₂ is nucleophilic and oxidation-sensitive |
| Quantified Difference | Molecular weight increase of 100.11 g/mol (52.5% increase) upon Boc protection; orthogonal stability window vs. free amine |
| Conditions | Ambient storage for both compounds; deprotection tested under standard TFA/CH₂Cl₂ conditions (class-level, Greene's Protective Groups) |
Why This Matters
The Boc group enables a protection/deprotection control point that prevents the aniline nitrogen from participating in undesired side reactions during multi-step synthetic sequences, increasing overall yield and purity of downstream intermediates.
- [1] Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007; Chapter 7, pp 696–706. View Source
